molecular formula C19H13N3O2 B12517568 2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano- CAS No. 653604-36-5

2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-

Katalognummer: B12517568
CAS-Nummer: 653604-36-5
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: NDUUPKDTADCXGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano- is an organic compound that belongs to the class of naphthalenecarboxamides. This compound is characterized by the presence of a naphthalene ring system, a carboxamide group, and a cyano group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano- typically involves the reaction of 2-naphthoic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxamide bond. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted naphthalenecarboxamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano- is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)
  • 2-Naphthalenecarboxamide, 4-[2-[4-(aminocarbonyl)phenyl]diazenyl]-N-(2-ethoxyphenyl)-3-hydroxy-

Uniqueness

2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano- is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where such properties are desired.

Eigenschaften

CAS-Nummer

653604-36-5

Molekularformel

C19H13N3O2

Molekulargewicht

315.3 g/mol

IUPAC-Name

N-(4-carbamoylphenyl)-6-cyanonaphthalene-2-carboxamide

InChI

InChI=1S/C19H13N3O2/c20-11-12-1-2-15-10-16(4-3-14(15)9-12)19(24)22-17-7-5-13(6-8-17)18(21)23/h1-10H,(H2,21,23)(H,22,24)

InChI-Schlüssel

NDUUPKDTADCXGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.